molecular formula C17H21N3O3S B2709329 N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 1796948-13-4

N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No.: B2709329
CAS No.: 1796948-13-4
M. Wt: 347.43
InChI Key: NKRSQBWIMMVSQN-UHFFFAOYSA-N
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Description

N-(1-(Tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a sulfonamide derivative featuring a tetrahydronaphthalene core linked to a tetrahydrofuran-substituted pyrazole moiety. The compound’s structure combines aromatic and aliphatic systems, which may enhance solubility and bioavailability compared to fully aromatic analogs.

Properties

IUPAC Name

N-[1-(oxolan-3-yl)pyrazol-4-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c21-24(22,17-6-5-13-3-1-2-4-14(13)9-17)19-15-10-18-20(11-15)16-7-8-23-12-16/h5-6,9-11,16,19H,1-4,7-8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKRSQBWIMMVSQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NC3=CN(N=C3)C4CCOC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C20H25N3O2S
  • Molecular Weight : 373.50 g/mol
  • IUPAC Name : this compound

This compound features a pyrazole ring linked to a tetrahydrofuran moiety and a sulfonamide group attached to a tetrahydronaphthalene structure. The unique combination of these structural elements contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in cancer progression and inflammation. For instance, pyrazole derivatives are known to inhibit BRAF(V600E) and EGFR, which are critical in tumor growth and survival .
  • Antimicrobial Activity : The sulfonamide group enhances the compound's ability to disrupt bacterial cell wall synthesis, leading to bactericidal effects. Studies have demonstrated that similar compounds exhibit significant antibacterial properties against various pathogens .
  • Anti-inflammatory Effects : The compound demonstrates the potential to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings from various studies include:

Structural Feature Effect on Activity
Tetrahydrofuran RingEnhances solubility and bioavailability
Pyrazole RingCritical for enzyme inhibition
Sulfonamide GroupIncreases antibacterial potency

Research indicates that modifications to the tetrahydrofuran and pyrazole rings can lead to improved potency against specific targets .

Case Studies

Several studies have evaluated the biological activity of similar compounds:

  • Antitumor Activity : A study on pyrazole derivatives showed that compounds with similar structures effectively inhibited tumor cell proliferation in vitro. The mechanism was linked to the inhibition of key signaling pathways involved in cell cycle regulation .
  • Antimicrobial Evaluation : In vitro testing revealed that derivatives exhibited moderate to excellent activity against a range of bacterial strains. For example, modifications at the sulfonamide position significantly enhanced antibacterial efficacy against resistant strains .
  • Anti-inflammatory Research : A recent investigation demonstrated that compounds with similar configurations could reduce inflammation in animal models by downregulating pro-inflammatory mediators .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally or functionally related sulfonamide and heterocyclic derivatives:

Compound Name Key Structural Features Molecular Weight (g/mol) CAS Number Applications/Findings Reference
N-(1-(Tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide Sulfonamide, tetrahydronaphthalene, tetrahydrofuran-pyrazole ~389.4 (estimated) Not listed in evidence Hypothesized for drug discovery due to solubility-enhancing moieties.
3-Bromo-N-(4-chloro-2-((2-(5-(dimethylamino)naphthalen-1-ylsulfonyl))carbamoyl)-6-methylphenyl)-1H-pyrazole-5-carboxamide Bromo-chloro-pyrazole, naphthalene-sulfonamide, dimethylamino substituent ~720.2 (estimated) Not listed Synthesized via THF/NaH-mediated coupling; potential intermediate in medicinal chemistry
Halogen-substituted N-[3-(1H-pyrazol-4-yl)phenylmethyl]sulfonamide derivatives Halogenated pyrazole-sulfonamides, benzyl linkage Varies Not listed Patented as pesticides for crop protection and veterinary medicine
Acetyl hexamethyl tetrahydronaphthalene (ATHN) Hexamethyl-tetrahydro-naphthalene, acetyl group 284.4 1506-02-1 Used in fragrances or material science; lacks sulfonamide functionalization
5-(Dimethylamino)-naphthalene-1-sulfonamide Naphthalene-sulfonamide, dimethylamino group 236.3 Not listed Intermediate in fluorescent probes or enzyme inhibitors

Key Findings from Comparative Analysis:

Structural Diversity and Bioactivity: Halogenated pyrazole-sulfonamides (e.g., ) prioritize pesticidal activity due to halogen substituents enhancing stability and target binding . In contrast, the target compound’s tetrahydrofuran and tetrahydronaphthalene groups likely improve solubility, making it more suitable for pharmaceutical applications .

Synthetic Methodologies :

  • Both the target compound and ’s derivative involve sulfonamide coupling reactions, often using THF as a solvent. However, employs NaH for deprotonation, whereas the target compound’s synthesis may require milder conditions due to its oxygenated tetrahydrofuran moiety .

Functional Group Impact: The dimethylamino group in 5-(dimethylamino)-naphthalene-1-sulfonamide () introduces fluorescence properties, whereas the target compound’s tetrahydrofuran ring may confer conformational rigidity, affecting receptor binding . ATHN () lacks a sulfonamide group but shares the tetrahydronaphthalene core, highlighting how functionalization dictates application (e.g., fragrance vs. bioactive molecules) .

Patent vs. Research Context :

  • ’s patented halogenated derivatives emphasize agrochemical utility, whereas the target compound’s structure aligns with research compounds targeting enzymes or receptors in medicinal chemistry .

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